Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
CAS No.: 1006619-33-5
Cat. No.: VC2897293
Molecular Formula: C6H9ClN2O3
Molecular Weight: 192.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006619-33-5 |
|---|---|
| Molecular Formula | C6H9ClN2O3 |
| Molecular Weight | 192.6 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H |
| Standard InChI Key | QZKNPGUOBDFWPF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=COC(=N1)CN.Cl |
| Canonical SMILES | COC(=O)C1=COC(=N1)CN.Cl |
Introduction
Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features an oxazole ring, an aminomethyl group, and a carboxylate functional group, which contribute to its unique chemical properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Synthesis
The synthesis of methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride typically involves several key steps using established organic chemistry methods. Common solvents include dimethyl sulfoxide and water, which facilitate the solubility of reactants and products during synthesis.
Applications
This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial or anticancer activities.
Research Findings
Research on methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride highlights its importance in scientific research due to its unique structural characteristics and versatile applications. The compound's ability to interact with biological molecules makes it a valuable candidate for further studies in drug development and biochemical research.
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